molecular formula C12H22ClNS B1445776 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride CAS No. 1864059-91-5

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride

Cat. No.: B1445776
CAS No.: 1864059-91-5
M. Wt: 247.83 g/mol
InChI Key: ZECPHKKXAHLOGR-UHFFFAOYSA-N
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Description

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride: is a chemical compound with the molecular formula C12H22ClNS and a molecular weight of 247.83 g/mol. This compound is widely used in scientific experiments and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable carbon source.

    Alkylation: The thiophene ring is then alkylated with ethyl and methyl groups to form 5-methylthiophene-2-yl.

    Amine Introduction: The pentan-1-amine group is introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Cold-chain transportation is often used to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to certain receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine
  • 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine sulfate
  • 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine nitrate

Uniqueness

3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECPHKKXAHLOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=C(S1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 2
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 3
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 4
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 5
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride
Reactant of Route 6
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride

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